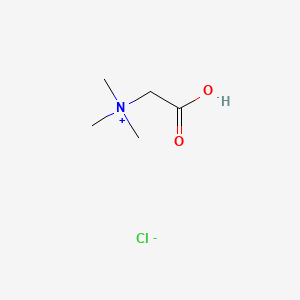

Betainhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Betaine hydrochloride is a compound that combines betaine, a naturally occurring substance found in various foods such as beets and spinach, with hydrochloric acid. It is commonly used as a dietary supplement to increase stomach acidity, which aids in digestion and nutrient absorption. Betaine itself serves as a methyl donor in the body, playing a crucial role in the methylation cycle, which is essential for regulating gene and hormone expression, neurotransmitter release, and detoxification .

Wissenschaftliche Forschungsanwendungen

Betaine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions, particularly in methylation processes.

Biology: Plays a role in osmoregulation and methylation cycles, supporting cellular functions and gene expression.

Wirkmechanismus

Target of Action

Betaine hydrochloride primarily targets the stomach, where it increases gastric acidity . This increased acidity aids in the digestion of food and improves nutrient absorption . It also targets homocysteine, a non-proteinogenic α-amino acid, in the methionine metabolic cycle .

Mode of Action

Betaine hydrochloride acts as a methyl group donor in the normal metabolic cycle of methionine . It donates a methyl group to homocysteine via the enzyme betaine homocysteine methyltransferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG) . This process reduces plasma homocysteine levels in patients with homocystinuria .

Biochemical Pathways

Betaine hydrochloride plays a pivotal role in the methionine metabolic cycle . This process also results in the production of S-adenosylmethionine (SAM), which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .

Pharmacokinetics

Betaine hydrochloride is highly soluble in water and acids . It is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys, where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

The action of betaine hydrochloride results in several molecular and cellular effects. It promotes cell hydration and resilience to stressors . It also plays a role in the synthesis of some active constituents, such as carnitine and creatine . Moreover, it has been shown to protect against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins .

Action Environment

Environmental factors can influence the action of betaine hydrochloride. For instance, it acts as an osmolyte, conferring protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . Furthermore, it has been suggested that betaine hydrochloride’s ability to enhance digestive health and nutrient absorption may be influenced by factors such as diet and the use of certain medications .

Vorbereitungsmethoden

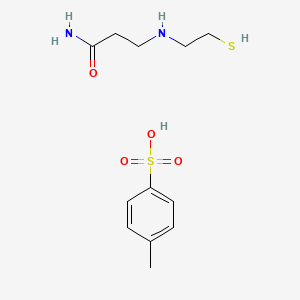

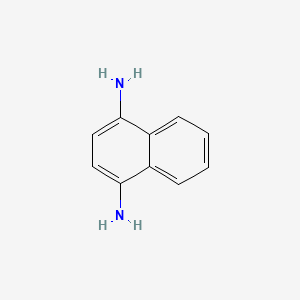

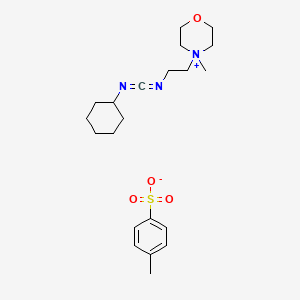

Synthetic Routes and Reaction Conditions: Betaine hydrochloride can be synthesized through the reaction of trimethylamine with chloroacetic acid in the presence of a water-removing agent. The reaction is carried out in an organic solvent within a reaction kettle, followed by cooling, crystallization, centrifugation, cleaning, and drying to obtain the final product .

Industrial Production Methods: Industrial production of betaine hydrochloride involves either extraction from beet syrup fermented waste fluid or chemical synthesis. The extraction process includes raw materials pretreatment, ion-exchange, concentration, and crystallization. The chemical synthesis method involves the reaction of sodium chloroacetate with trimethylamine, followed by absorption using ion exchange resin, desorption, concentration, salification, and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Betaine hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, betaine hydrochloride can hydrolyze to form betaine and hydrochloric acid.

Common Reagents and Conditions:

Methylation: Requires the enzyme betaine-homocysteine methyltransferase and occurs in the liver and kidneys.

Hydrolysis: Occurs in aqueous conditions, typically in the stomach where hydrochloric acid is present.

Major Products Formed:

Methylation: Methionine and dimethylglycine.

Hydrolysis: Betaine and hydrochloric acid.

Vergleich Mit ähnlichen Verbindungen

Betaine (Trimethylglycine): Naturally occurring in foods like beets and spinach, acts as a methyl donor and supports liver health, heart health, and exercise performance.

Betaine Anhydrous: A form of betaine without hydrochloric acid, used for similar purposes but does not increase stomach acidity.

Uniqueness of Betaine Hydrochloride: Betaine hydrochloride is unique in its ability to increase stomach acid levels, aiding in digestion and nutrient absorption. This makes it particularly useful for individuals with low stomach acid, a condition not addressed by other forms of betaine .

By understanding the various aspects of betaine hydrochloride, from its preparation methods to its scientific applications and mechanism of action, we can appreciate its significance in both health and industry.

Eigenschaften

CAS-Nummer |

590-46-5 |

|---|---|

Molekularformel |

C5H12NO2.Cl C5H12ClNO2 |

Molekulargewicht |

153.61 g/mol |

IUPAC-Name |

2-(trimethylazaniumyl)acetate;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H |

InChI-Schlüssel |

HOPSCVCBEOCPJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+](C)(C)CC(=O)[O-].Cl |

melting_point |

241.5 °C |

Key on ui other cas no. |

590-46-5 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

107-43-7 (Parent) |

Synonyme |

Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanisms of action are still being elucidated, betaine hydrochloride primarily functions as a methyl donor and osmolyte.

A:

- Molecular Formula: C5H11NO2·HCl []

- Molecular Weight: 153.61 g/mol []

- Chemical Name: Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride []

- Other names: (Carboxymethyl)trimethylammonium chloride []

- Spectroscopic Data: Specific spectroscopic data (IR, NMR, etc.) can be found in the cited research papers, particularly those focusing on structural characterization and analysis. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)